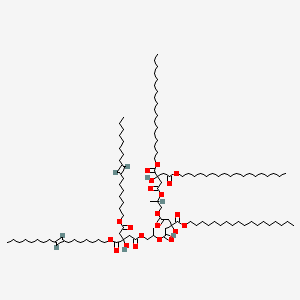
1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate is a complex organic compound with a long and intricate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the heptadec-8-enyl and octadecyl precursors, which are then subjected to esterification and hydroxylation reactions. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced analytical techniques, such as NMR and mass spectrometry, is essential for monitoring the reaction progress and verifying the structure of the synthesized compound.
化学反応の分析
Types of Reactions
1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce primary or secondary alcohols.
科学的研究の応用
1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
- 1-Heptadec-8-enyl 23-octadecyl 3-((heptadec-8-enyloxy)carbonyl)-3,12,21-trihydroxy-8,17-dimethyl-12,21-bis((octadecyloxy)carbonyl)-5,10,14,19-tetraoxo-6,9,15,18-tetraoxatricosanedioate
- This compound
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups
特性
CAS番号 |
85049-94-1 |
|---|---|
分子式 |
C112H204O21 |
分子量 |
1886.8 g/mol |
IUPAC名 |
1-O,2-O-bis[(E)-heptadec-8-enyl] 3-O-[2-[3-hydroxy-5-[2-(3-hydroxy-5-octadecoxy-3-octadecoxycarbonyl-5-oxopentanoyl)oxypropoxy]-3-octadecoxycarbonyl-5-oxopentanoyl]oxypropyl] 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C112H204O21/c1-8-13-18-23-28-33-38-43-48-53-57-62-67-72-77-82-87-126-102(114)92-111(123,108(120)128-89-84-79-74-69-64-59-54-49-44-39-34-29-24-19-14-9-2)95-105(117)132-100(7)98-131-104(116)94-112(124,109(121)129-90-85-80-75-70-65-60-55-50-45-40-35-30-25-20-15-10-3)96-106(118)133-99(6)97-130-103(115)93-110(122,107(119)127-88-83-78-73-68-63-58-52-47-42-37-32-27-22-17-12-5)91-101(113)125-86-81-76-71-66-61-56-51-46-41-36-31-26-21-16-11-4/h46-47,51-52,99-100,122-124H,8-45,48-50,53-98H2,1-7H3/b51-46+,52-47+ |
InChIキー |
DSLLWPUAZZASBV-CIMUWSJMSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OCCCCCCC/C=C/CCCCCCCC)(C(=O)OCCCCCCC/C=C/CCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OC(C)COC(=O)CC(CC(=O)OCCCCCCCC=CCCCCCCCC)(C(=O)OCCCCCCCC=CCCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O)(C(=O)OCCCCCCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


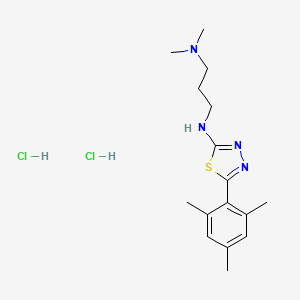
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
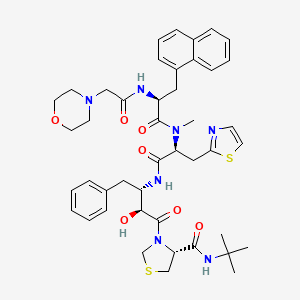
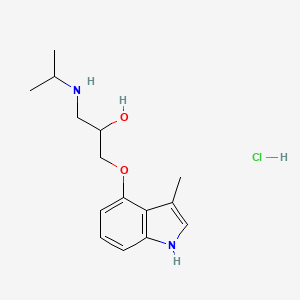
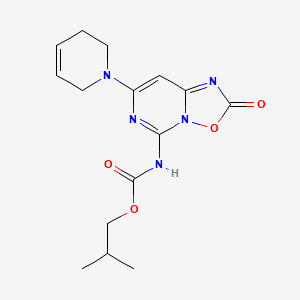
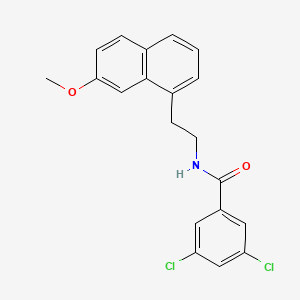
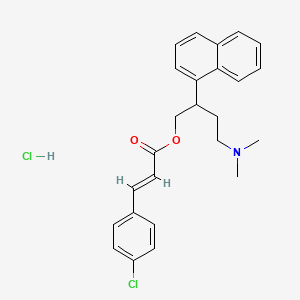
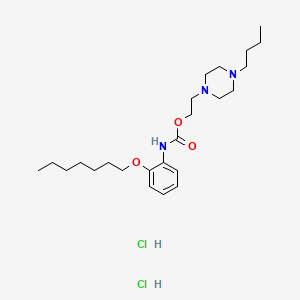
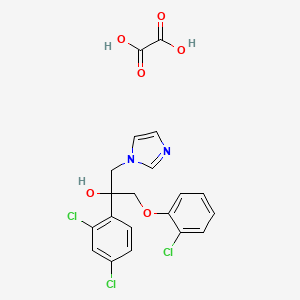
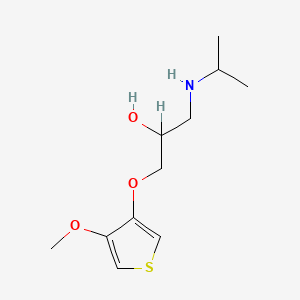
![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
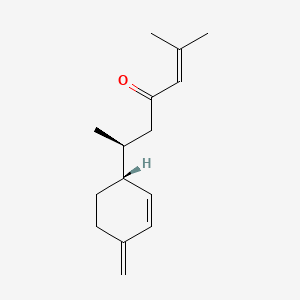
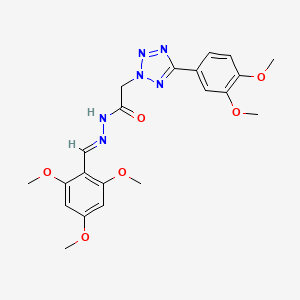
![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;2-methyloxirane;oxirane](/img/structure/B12755601.png)
